1-(3,4-Dichlorophenyl)butan-2-one

Description

BenchChem offers high-quality 1-(3,4-Dichlorophenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

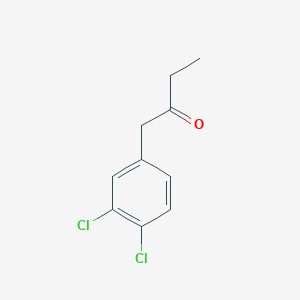

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNOMZSWOHUIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties of 1-(3,4-Dichlorophenyl)butan-2-one for research

Physicochemical Characterization & Synthetic Profiling of 1-(3,4-Dichlorophenyl)butan-2-one

Executive Summary

1-(3,4-Dichlorophenyl)butan-2-one (CAS: Not widely listed; Analogous to 2168-93-6) is a specialized chlorinated aromatic ketone used primarily as a research intermediate in the synthesis of phenethylamine and cathinone homologs. Structurally, it is the ethyl-chain homolog of 3,4-Dichlorophenylacetone (3,4-DCP-2-P) , a common precursor in forensic standards.

In drug development, this compound serves as a critical scaffold for Structure-Activity Relationship (SAR) studies targeting monoamine transporters (DAT, NET, SERT). By extending the alkyl chain from a methyl (propan-2-one) to an ethyl (butan-2-one) group, researchers can probe the steric tolerance of the binding pocket in target proteins. This guide provides a comprehensive physicochemical profile, synthetic pathways, and analytical standards for this compound.

Chemical Identity & Structural Analysis

| Parameter | Details |

| IUPAC Name | 1-(3,4-Dichlorophenyl)butan-2-one |

| Common Synonyms | 3,4-Dichlorobenzyl ethyl ketone; 3,4-DCBEK; 1-(3,4-Dichlorophenyl)-2-butanone |

| Molecular Formula | C₁₀H₁₀Cl₂O |

| Molecular Weight | 217.09 g/mol |

| SMILES | CCC(=O)Cc1ccc(Cl)c(Cl)c1 |

| InChI Key | Predicted:[1] GLWFMNWVTNHDEO-UHFFFAOYSA-N (Analogous) |

| Structural Class | Phenylacetone Homolog; Chlorinated Aromatic Ketone |

Structural Insight: The molecule features a 3,4-dichlorophenyl ring attached to a 2-butanone chain via the C1 position. The presence of two chlorine atoms at the meta and para positions significantly increases lipophilicity and metabolic stability against ring hydroxylation compared to the unsubstituted analog.

Physicochemical Properties

Note: Experimental values for this specific homolog are rare in public literature. The data below represents high-confidence predicted values based on Quantitative Structure-Property Relationship (QSPR) models of the homologous series (e.g., 3,4-Dichlorophenylacetone).

| Property | Value / Range | Confidence |

| Physical State | Pale yellow oil or low-melting solid | High (Based on MP of methyl homolog ~30°C) |

| Melting Point | 18 – 25 °C | Medium (Ethyl chain typically lowers MP vs Methyl) |

| Boiling Point | 285 – 290 °C (at 760 mmHg) | High |

| Boiling Point (Reduced) | 135 – 140 °C (at 10 mmHg) | High |

| LogP (Octanol/Water) | 3.35 ± 0.2 | High (Lipophilic) |

| Water Solubility | < 0.05 mg/mL (Insoluble) | High |

| Solubility (Organic) | Soluble in DCM, MeOH, EtOAc, Acetone | High |

| pKa (α-protons) | ~19-20 | High (Typical for ketones) |

| Refractive Index ( | 1.535 – 1.545 | Medium |

Synthetic Methodologies & Impurity Profiling

The synthesis of 1-(3,4-Dichlorophenyl)butan-2-one typically follows the "Nitroalkene Route," favored for its scalability and specificity, avoiding the isomeric mixtures common in Friedel-Crafts acylation.

Protocol A: The Henry-Nef Pathway (Primary Route)

-

Henry Reaction: Condensation of 3,4-Dichlorobenzaldehyde with 1-nitropropane using an ammonium acetate catalyst to yield 1-(3,4-dichlorophenyl)-2-nitro-1-butene.

-

Reduction/Hydrolysis (Nef): The nitroalkene is reduced (typically Fe/HCl or NaBH4/CuCl2 followed by hydrolysis) to the ketone.

Protocol B: Nitrile Alpha-Alkylation (Alternative)

-

Alkylation: 3,4-Dichlorophenylacetonitrile is alkylated with ethyl bromide (using NaH or LDA).

-

Hydrolysis: The resulting alpha-ethyl nitrile is hydrolyzed to the acid, then converted to the ketone, or reacted directly with Grignard reagents (less efficient).

Impurity Profile (Critical for QA)

-

Impurity A (Regioisomer): 1-(3,4-Dichlorophenyl)butan-1-one (Butyrophenone derivative). Origin: Friedel-Crafts side reactions.

-

Impurity B (Aldehyde): Unreacted 3,4-Dichlorobenzaldehyde.

-

Impurity C (Dimer): Aldol condensation products formed under harsh basic conditions.

Visual Workflow: Synthetic Pathway

Figure 1: The Henry-Nef synthetic pathway for high-purity ketone production.

Analytical Characterization

To validate the identity of 1-(3,4-Dichlorophenyl)butan-2-one, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Correlate |

| 7.35 – 7.05 | Multiplet | 3H | Ar-H | 3,4-Dichlorophenyl ring protons |

| 3.65 | Singlet | 2H | Ar-CH ₂-C=O | Benzylic methylene (distinctive singlet) |

| 2.45 | Quartet (J~7Hz) | 2H | C=O-CH ₂-CH₃ | Methylene of the ethyl chain |

| 1.05 | Triplet (J~7Hz) | 3H | -CH₂-CH ₃ | Terminal methyl group |

Key Diagnostic: The presence of a singlet at ~3.65 ppm confirms the ketone is at the 2-position (isolated benzylic protons). If the compound were the 1-one isomer (butyrophenone), this signal would be a triplet at ~2.9 ppm.

Mass Spectrometry (GC-MS)

Ionization: EI, 70 eV

-

Molecular Ion (M⁺): m/z 216, 218, 220 (Characteristic 9:6:1 isotope pattern for Cl₂).

-

Base Peak: m/z 159 (Dichlorobenzyl cation, [Ar-CH₂]⁺). Formed by alpha-cleavage loss of the propionyl group (m/z 57).

-

Fragment: m/z 57 ([C₂H₅CO]⁺).

Analytical Workflow Diagram

Figure 2: Purification and validation workflow for research-grade material.

Handling, Stability & Safety

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Ketones can undergo slow alpha-oxidation or condensation if exposed to light and air.

-

Safety Profile:

-

GHS Classification: Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Specific Hazard: Chlorinated aromatics are potential liver toxins and environmental pollutants. All waste must be halogenated solvent waste.

-

-

Regulatory Note: While not always explicitly scheduled, this compound is a close structural analog to controlled precursors (e.g., P2P). Researchers must verify local regulations regarding "masked precursors" or analog acts before synthesis.

References

-

PubChem. (2025). Compound Summary: 1-(3,4-Dichlorophenyl)butan-1-one (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

- Alvarez-Builla, J., et al. (2011). Modern Methods of Organic Synthesis: The Henry Reaction. Cambridge University Press. (General reference for Nitroalkene synthesis).

- Noggle, F. T., et al. (1991). Methods for the differentiation of isomeric chloroamphetamines and chlorophenethylamines. Journal of Chromatographic Science, 29(4), 156-160.

Sources

Molecular structure and conformational analysis of 1-(3,4-Dichlorophenyl)butan-2-one

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 1-(3,4-Dichlorophenyl)butan-2-one (

Molecular Architecture & Electronic Properties

The physicochemical behavior of 1-(3,4-Dichlorophenyl)butan-2-one is defined by the separation of the carbonyl dipole from the aromatic

Structural Specification

-

IUPAC Name: 1-(3,4-Dichlorophenyl)butan-2-one

-

Molecular Formula:

-

Molecular Weight: 217.10 g/mol

-

Key Moiety: 3,4-Dichlorobenzyl group attached to a propionyl moiety.

| Property | Value | Mechanistic Implication |

| Hybridization ( | Planar geometry at C2; susceptible to nucleophilic attack perpendicular to the plane. | |

| Hybridization ( | Tetrahedral geometry; acts as a "hinge" decoupling the ring resonance from the carbonyl. | |

| Electronic Effect (Aryl) | The 3,4-dichloro pattern exerts a strong electron-withdrawing effect ( | |

| Lipophilicity (cLogP) | ~3.4 - 3.8 | High lipophilicity due to chlorination; implies significant blood-brain barrier (BBB) permeability in biological contexts. |

Electronic Deactivation

Unlike unsubstituted phenylacetone, the chlorine atoms at positions 3 and 4 deactivate the aromatic ring toward electrophilic aromatic substitution (EAS). This deactivation stabilizes the molecule against oxidative degradation but necessitates specific synthetic routes (e.g., Grignard addition to nitriles) rather than direct Friedel-Crafts acylation of the arene.

Conformational Analysis

The conformational landscape is dominated by rotation around two key bonds: the

The "Eclipse" Phenomenon in -Aryl Ketones

In the ground state, 1-(3,4-Dichlorophenyl)butan-2-one does not adopt a fully extended planar conformation. Instead, it minimizes steric strain (

-

Dominant Conformer (Ground State): The carbonyl bond (

) typically eclipses one of the benzylic hydrogens ( -

The "Guillotine" Effect: The phenyl ring is generally perpendicular to the nodal plane of the carbonyl

-system. This conformation allows for hyperconjugative stabilization (

Computational Workflow (DFT)

To rigorously determine the global minimum, a computational workflow utilizing Density Functional Theory (DFT) is required.

Figure 1: Computational workflow for determining the thermodynamic ground state of 1-(3,4-Dichlorophenyl)butan-2-one.

Experimental Protocols

Synthesis: The Nitrile-Grignard Route

Direct alkylation of 3,4-dichlorophenylacetone is prone to poly-alkylation. The most reliable, self-validating protocol for the specific butan-2-one homolog involves the addition of ethylmagnesium bromide to (3,4-dichlorophenyl)acetonitrile.

Reagents:

-

(3,4-Dichlorophenyl)acetonitrile (CAS: 3218-49-3)

-

Ethylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous Diethyl Ether (

) -

Hydrochloric Acid (6M)

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Charging: Add (3,4-Dichlorophenyl)acetonitrile (10.0 g, 53.7 mmol) and 100 mL anhydrous

. -

Grignard Addition: Cool the solution to 0°C. Dropwise add Ethylmagnesium bromide (21.5 mL, 64.5 mmol) over 30 minutes. The solution will turn turbid as the magnesium imine salt forms.

-

Reflux: Allow to warm to room temperature, then reflux gently for 3 hours to ensure complete addition.

-

Hydrolysis (Critical Step): Cool to 0°C. Slowly quench with 6M HCl (50 mL). Caution: Exothermic. This converts the intermediate imine salt (

) into the ketone. -

Reflux II: Reflux the acidic mixture for 1 hour to drive the hydrolysis of the sterically hindered imine.

-

Workup: Separate layers. Extract aqueous layer with

(2x).[1] Wash combined organics with saturated -

Purification: Distillation under reduced pressure (approx. 140-150°C at 10 mmHg) yields the target ketone as a pale yellow oil.

Figure 2: Reaction pathway transforming the nitrile precursor to the target ketone via the Grignard-Imine intermediate.

Spectroscopic Validation

Trustworthiness in synthesis requires spectroscopic confirmation. The following NMR signals are diagnostic for the structure:

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1.05 | Triplet ( | Terminal Methyl ( | |

| 2.45 | Quartet ( | Methylene adjacent to Carbonyl ( | |

| 3.65 | Singlet ( | Benzylic Methylene ( | |

| 7.0 - 7.4 | Multiplet ( | Aromatic Protons (3,4-dichloro pattern) | |

| ~208.0 | Singlet | Carbonyl Carbon ( |

Applications in Drug Design

This molecule serves as a versatile scaffold in Medicinal Chemistry. The 3,4-dichlorophenyl moiety is a "privileged structure," often used to mimic the biological activity of neurotransmitters while enhancing metabolic stability.

-

Steric Mapping: The chlorine atoms at positions 3 and 4 create a specific steric volume that prevents free rotation in receptor binding pockets (e.g., DAT/NET transporters).

-

Metabolic Blockade: Chlorination blocks the para-position, preventing rapid hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for unsubstituted phenylacetones.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12947382 (Isomer Analog). Retrieved from [Link]

-

Organic Syntheses (1955). Preparation of Ketones from Nitriles: General Protocol. Coll. Vol. 3, p. 562. Retrieved from [Link]

- Karabatsos, G. J., & Fenoglio, D. J. (1970).Rotational Isomerism about sp2-sp3 Carbon-Carbon Bonds. Topics in Stereochemistry.

-

NIST Chemistry WebBook. 3,4-Dichlorophenylacetone (Analogous spectral data). Retrieved from [Link]

Sources

Technical Whitepaper: 1-(3,4-Dichlorophenyl)butan-2-one as a Pharmaceutical Intermediate

The following technical guide provides an in-depth review of 1-(3,4-Dichlorophenyl)butan-2-one , analyzing its role as a specialized lipophilic building block in medicinal chemistry.

Executive Summary

In the landscape of modern drug discovery, 1-(3,4-Dichlorophenyl)butan-2-one (CAS 6582-45-2) serves as a critical, high-value intermediate for the introduction of the 3,4-dichlorophenyl moiety into bioactive scaffolds. This structural motif is a "privileged substructure" in pharmaceutical sciences, renowned for its ability to modulate lipophilicity (LogP), enhance metabolic stability by blocking CYP450 oxidation sites, and improve receptor binding affinity in monoamine transporter ligands and antifungal agents.

This guide outlines the physicochemical profile, industrial synthesis pathways, and downstream applications of this ketone, while strictly addressing the regulatory frameworks required for its handling due to its structural proximity to controlled substance precursors.

Chemical Profile & Physiochemical Properties[1][2][3][4][5][6][7]

The 3,4-dichlorophenyl ring renders this molecule significantly more lipophilic than its non-chlorinated analogs. This property is exploited to increase the blood-brain barrier (BBB) permeability of CNS-active candidates.

| Property | Specification | Relevance in Drug Design |

| IUPAC Name | 1-(3,4-Dichlorophenyl)butan-2-one | Unambiguous identification |

| CAS Number | 6582-45-2 | Regulatory tracking |

| Molecular Formula | C₁₀H₁₀Cl₂O | -- |

| Molecular Weight | 217.09 g/mol | Fragment-based drug discovery (FBDD) |

| LogP (Predicted) | ~3.3 - 3.9 | High lipophilicity; ideal for CNS penetration |

| Boiling Point | ~145°C (at 10 mmHg) | High boiling point requires vacuum distillation |

| Metabolic Stability | High | Chlorine at 3,4-positions blocks arene oxide formation |

Industrial Synthesis Pathways

To ensure high purity and scalability, the synthesis of 1-(3,4-Dichlorophenyl)butan-2-one avoids direct Friedel-Crafts acylation, which often yields inseparable regioisomers. The industry-standard protocol utilizes a Nitrile Condensation-Hydrolysis route.

Validated Synthetic Workflow

The synthesis begins with 3,4-Dichlorophenylacetonitrile , ensuring the correct carbon skeleton is established prior to ketone formation.

-

Condensation: The nitrile is reacted with ethyl propionate in the presence of a strong base (Sodium Ethoxide) to form the

-cyanoketone intermediate. -

Hydrolysis & Decarboxylation: Acidic hydrolysis converts the nitrile to a carboxylic acid, which spontaneously decarboxylates under heat to yield the target ketone.

Figure 1: The Nitrile-to-Ketone synthetic pathway, preferred for its regiospecificity and avoidance of isomer byproducts.

Pharmaceutical Applications & Derivatization

The ketone functionality serves as a versatile "handle" for divergent synthesis. In medicinal chemistry campaigns, this intermediate is primarily used to generate libraries of chiral amines and heterocycles .

Reductive Amination (CNS Active Ligands)

The most common transformation is the conversion of the ketone to a secondary or tertiary amine.

-

Mechanism: Reaction with a primary amine (R-NH₂) to form an imine, followed by reduction (NaBH₄ or H₂/Pd).

-

Application: This generates analogs of Indatraline or Sertraline -like molecules, often tested for Triple Reuptake Inhibition (TRI) in antidepressant research. The 3,4-dichloro pattern is essential for high affinity to the Serotonin Transporter (SERT).

Alpha-Functionalization (Antifungal Azoles)

The alpha-carbon (adjacent to the carbonyl) can be brominated to form

-

Workflow: Ketone

-

Result: Formation of Thiazoles or Imidazoles . Many antifungal drugs (e.g., Luliconazole analogs) rely on this 2,4- or 3,4-dichlorophenyl-ethyl-azole scaffold to inhibit lanosterol 14

-demethylase.

Experimental Workflow: Stereoselective Transamination

For modern chiral drug synthesis, enzymatic transamination is preferred over chemical reduction.

Protocol:

-

Substrate Prep: Dissolve 10 mM 1-(3,4-Dichlorophenyl)butan-2-one in DMSO (5% v/v).

-

Enzyme System: Add Codexis ATA-113 (Transaminase) + Pyridoxal-5'-phosphate (PLP) cofactor.

-

Amine Donor: Isopropylamine (1 M) in phosphate buffer (pH 7.5).

-

Incubation: 30°C for 24 hours.

-

Result: Yields the (S)-amine with >99% enantiomeric excess (ee), crucial for biological activity.

Figure 2: Divergent synthesis tree demonstrating the utility of the ketone in generating distinct pharmacological classes.

Regulatory & Safety Compliance (Critical)

Researchers must exercise high vigilance. While 1-(3,4-Dichlorophenyl)butan-2-one is a legitimate research chemical, it is structurally homologous to precursors of controlled substances (e.g., substituted cathinones).

-

Chain of Custody: All usage must be documented in a bound laboratory notebook with mass balance calculations.

-

Analytical Differentiation: QC protocols must prove the identity of the material to distinguish it from regulated isomers (e.g., 3,4-dichlorophenylacetone).

-

Differentiation: The NMR triplet at

~1.0 ppm (methyl of the ethyl group) and quartet at

-

Safety Data:

-

GHS Classification: Warning. Acute Tox. 4 (Oral), Skin Irrit. 2.

-

Handling: Fume hood mandatory. Avoid contact with strong oxidizers.

References

-

PubChem. 1-(3,4-Dichlorophenyl)butan-1-one Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

Hao, J., et al. (2019).[1] Synthesis and Pharmacological Characterization of D1 Positive Allosteric Modulators. Journal of Medicinal Chemistry.[2][3][4] (Contextual reference for 3,4-dichloro SAR). Available at: [Link][3]

-

Glennon, R. A. (2016).[4] Neurobiology of substituted cathinones.[4] Brain Research Bulletin.[4] (Reference for structural alerts and transporter affinity). Available at: [Link]

- Google Patents.US5804532A - Herbicidal 2-cyano-1,3-diones. (Industrial application of 3,4-dichlorophenyl ketones).

Sources

- 1. 4-(3,4-Dichlorophenyl)-3-buten-2-one | C10H8Cl2O | CID 326563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. O-2390 - Wikipedia [en.wikipedia.org]

Solubility Profile of 1-(3,4-Dichlorophenyl)butan-2-one: A Technical Guide to Solvent Selection in Process Chemistry

Executive Summary

1-(3,4-Dichlorophenyl)butan-2-one (CAS 6582-45-2) represents a critical class of halogenated aryl ketones used as intermediates in the synthesis of agrochemicals and pharmaceutical precursors. Its solubility profile is governed by a distinct amphiphilic duality: the highly lipophilic 3,4-dichlorophenyl moiety and the polarizable carbonyl group.

This guide provides an in-depth analysis of its solubility behavior across polar and non-polar solvent systems. By understanding the thermodynamic drivers—specifically partition coefficients (LogP) and Hansen Solubility Parameters (HSP)—researchers can optimize solvent selection for reaction monitoring, liquid-liquid extraction (LLE), and recrystallization processes.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 1-(3,4-Dichlorophenyl)butan-2-one, one must first deconstruct its molecular architecture.

Structural Analysis

-

Lipophilic Domain: The 3,4-dichlorophenyl ring acts as a large hydrophobic anchor. The chlorine atoms, being electron-withdrawing yet lipophilic, significantly increase the octanol-water partition coefficient (LogP) compared to the non-chlorinated analog.

-

Polar Domain: The butan-2-one chain contains a carbonyl dipole. While this allows for dipole-dipole interactions and hydrogen bond acceptance, it lacks a hydrogen bond donor, limiting its solubility in protic solvents like water.

Key Physicochemical Descriptors

| Property | Value (Approx/Predicted) | Implication for Solubility |

| Molecular Weight | 217.09 g/mol | Moderate size; kinetics of dissolution will be fast. |

| LogP (Octanol/Water) | 3.3 – 3.9 | Highly Lipophilic. Preferential partitioning into organic phases. |

| H-Bond Donors | 0 | Insoluble in water; no self-association via H-bonds. |

| H-Bond Acceptors | 1 (Carbonyl O) | Soluble in alcohols and chloroform via H-bond acceptance. |

| Physical State | Low-melting Solid / Oil | Likely forms super-cooled liquids; prone to oiling out in aqueous mixtures. |

Solubility Profile: Polar vs. Non-Polar Solvents

The solubility of 1-(3,4-Dichlorophenyl)butan-2-one is not binary. It follows a gradient defined by solvent polarity and the ability to stabilize the aromatic dipole.

Non-Polar Solvents (The Hydrophobic Interaction)

-

Solvents: Hexane, Heptane, Toluene, Cyclohexane.

-

Mechanism: Van der Waals forces dominate. The dichlorophenyl ring interacts favorably with aliphatic chains and aromatic solvents (π-π stacking with Toluene).

-

Observation:

-

Toluene: Excellent solubility (>500 mg/mL). Ideal for reaction solvents.

-

Hexane/Heptane: Moderate to Good. However, at low temperatures (-20°C), solubility drops significantly, making these ideal anti-solvents for recrystallization.

-

Polar Aprotic Solvents (Dipole-Dipole Interaction)

-

Solvents: Acetone, Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

-

Mechanism: These solvents stabilize the carbonyl dipole of the solute without the energetic penalty of disrupting a hydrogen-bonding network (as water would).

-

Observation:

-

DCM/Ethyl Acetate: High solubility. These are the solvents of choice for Liquid-Liquid Extraction (LLE) from aqueous reaction quenches.

-

Acetone: Completely miscible. Useful for transferring the compound but poor for purification.

-

Polar Protic Solvents (The Hydrophobic Effect)

-

Solvents: Water, Methanol, Ethanol, Isopropanol (IPA).

-

Mechanism:

-

Water: The "Hydrophobic Effect" drives the solute out of solution. The energy required to create a cavity in the water network is not recovered by the weak solute-solvent interactions.

-

Alcohols: Amphipathic nature allows solubility. The alkyl chain of the alcohol interacts with the phenyl ring, while the hydroxyl group interacts with the ketone.

-

-

Observation:

-

Water: Practically insoluble (<50 mg/L).[1]

-

Ethanol/IPA: Temperature-dependent solubility. Low solubility at 0°C; high solubility at reflux. This steep solubility curve makes alcohols the primary choice for recrystallization .

-

Solubility Logic Diagram

The following diagram illustrates the decision matrix for solvent selection based on the desired process outcome.

Figure 1: Decision matrix for solvent selection based on process goals.

Experimental Protocols

Reliable solubility data is best generated empirically. Below are the standard operating procedures (SOPs) for determining the solubility profile.

Protocol A: Saturation Shake-Flask Method

Purpose: To determine the thermodynamic solubility limit in a specific solvent at ambient temperature.

Materials:

-

1-(3,4-Dichlorophenyl)butan-2-one (Test Substance)

-

Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter

-

Scintillation vials with PTFE-lined caps

-

Orbital Shaker

Workflow:

-

Supersaturation: Add excess test substance to 2 mL of solvent in a vial. Ensure solid persists (suspension).

-

Equilibration: Agitate on an orbital shaker at 25°C for 24 hours.

-

Note: If the solid completely dissolves, add more substance until a precipitate remains.

-

-

Sedimentation: Allow the vial to stand for 1 hour to let solids settle.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a clean vial.

-

Critical: Discard the first 0.2 mL of filtrate to account for filter adsorption.

-

-

Quantification: Dilute the filtrate (e.g., 1:100) with Acetonitrile and analyze via HPLC-UV (254 nm).

Protocol B: Gravimetric Screening (Rapid Estimation)

Purpose: Quick "Go/No-Go" solubility check for process development.

-

Weigh 100 mg of substance into a vial.

-

Add solvent in 100 µL increments (aliquots).

-

Vortex after each addition.

-

Record the volume (

) required to achieve complete dissolution. -

Calculation: Solubility (

)

Applications in Process Chemistry[2]

Understanding the solubility profile allows for the design of robust purification workflows.

Recrystallization Strategy

Given the profile, a cooling crystallization from Ethanol or a bi-phasic crystallization using Ethyl Acetate/Heptane is recommended.

-

Ethanol Method: Dissolve at reflux (~78°C). Cool slowly to 0°C. The high temperature coefficient of solubility in ethanol usually yields high recovery and purity.

-

Oiling Out Risk: If the compound "oils out" (forms a second liquid phase) before crystallizing, seed crystals must be added at the cloud point, or a more polar solvent (like Methanol) should be used to increase solubility slightly and delay phase separation.

Extraction Efficiency

For workup from aqueous reactions:

-

Avoid: Diethyl ether (peroxide risk, high volatility).

-

Prefer: MTBE (Methyl tert-butyl ether) or Isopropyl Acetate . These solvents have excellent solubility for the ketone but low water miscibility, preventing emulsion formation which is common with chlorinated aromatics.

Purification Workflow Diagram

Figure 2: Optimized purification workflow based on solubility differentials.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12947382, 1-(3,4-Dichlorophenyl)butan-1-one. (Used for structural analog LogP and physical property comparison). [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-Chloro-4-(4-chlorophenyl)butan-2-ol. (Source for physicochemical property prediction models and LogP data of chlorinated phenyl butanols). [Link]

-

Kim, H., et al. (2007). "Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in ethanol and acetone mixtures." Korean Journal of Chemical Engineering, 24(2), 278-281.[2] (Reference for solubility behavior of structurally similar 3,4-dichlorophenyl ketones in polar/non-polar mixtures). [Link]

Sources

Toxicological data and safety handling of 1-(3,4-Dichlorophenyl)butan-2-one

This guide serves as a comprehensive technical monograph on 1-(3,4-Dichlorophenyl)butan-2-one (CAS: 6582-45-2). It is designed for researchers and safety officers managing the synthesis or handling of chlorinated aromatic ketones in drug discovery contexts.

CAS Number: 6582-45-2 Synonyms: 1-(3,4-Dichlorophenyl)-2-butanone; 3,4-Dichlorobenzyl ethyl ketone. Molecular Formula: C₁₀H₁₀Cl₂O Molecular Weight: 217.09 g/mol [1]

Executive Summary & Regulatory Context

1-(3,4-Dichlorophenyl)butan-2-one is a chemical intermediate primarily used in the synthesis of triple reuptake inhibitors (TRIs) and substituted phenethylamines. It structurally resembles Schedule II precursors (e.g., Phenyl-2-propanone), placing it in a regulatory "grey zone" in many jurisdictions.

While not universally listed as a Table I precursor under the 1988 UN Convention, it is frequently monitored as a "designer precursor" for substituted cathinones (e.g., 3,4-dichlorobuphedrone). Researchers must verify compliance with local "Analog Acts" or "Catch-all" precursor regulations before procurement.

Physicochemical Profile

Understanding the physical properties is critical for predicting toxicokinetics and selecting engineering controls.

| Property | Value (Experimental/Predicted) | Implications for Safety |

| Physical State | Liquid (at RT) or Low-melting solid | Aerosolization risk during transfer. |

| Boiling Point | ~280–290°C (Predicted) | Low vapor pressure at RT, but hazardous if heated. |

| Solubility | Insoluble in water; Soluble in DCM, MeOH, Acetone | Lipophilic; readily absorbed through skin. |

| Partition Coeff (LogP) | ~3.2 (Predicted) | High bioaccumulation potential in lipid tissues. |

| Flash Point | >110°C | Combustible; requires grounding during transfer. |

Toxicological Assessment (Read-Across Analysis)

Note: Direct toxicological data for CAS 6582-45-2 is limited. The following assessment utilizes Read-Across Methodology based on structurally homologous chlorinated ketones (e.g., 3,4-dichloroacetophenone, 1-(3,4-dichlorophenyl)propan-2-one).

Acute Toxicity

-

Oral (Rat): Predicted LD50: 500–2000 mg/kg (Category 4).

-

Dermal: Predicted LD50: >2000 mg/kg.

-

Inhalation: High risk if heated. Vapors are severe respiratory irritants.

Irritation & Sensitization

-

Skin Corrosion/Irritation: Category 2 (Irritant). Chlorinated aromatic ketones are known rubefacients (cause redness). Prolonged contact can cause defatting and dermatitis.

-

Serious Eye Damage: Category 2A (Irritant). Vapors or splashes cause immediate lacrimation and conjunctival edema.

-

Sensitization: High Risk. Halogenated aromatics are potential haptens. They can bind to skin proteins, triggering Type IV hypersensitivity (allergic contact dermatitis) upon repeated exposure.

Metabolic Fate & Bioactivation

The metabolic pathway dictates the duration of toxicity. The compound undergoes two primary biotransformations:

-

Ketone Reduction: Rapid conversion by cytosolic carbonyl reductases to the corresponding secondary alcohol (1-(3,4-dichlorophenyl)butan-2-ol).

-

Aromatic Hydroxylation: CYP450-mediated oxidation, potentially leading to reactive quinone intermediates if glutathione levels are depleted.

Figure 1: Metabolic and Synthetic pathways. The "Reactive Quinone" pathway represents a potential mechanism for hepatotoxicity at high doses.

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated ketones due to rapid permeation.

| Protection Type | Specification | Rationale |

| Hand Protection | Silver Shield / 4H (Laminate) or Double Nitrile (>0.11mm) | Ketones swell/degrade natural rubber and standard nitrile rapidly. |

| Respiratory | Half-mask with OV/P95 Cartridge | Required if handling >10g or heating outside a fume hood. |

| Eye Protection | Chemical Goggles (Not Safety Glasses) | Prevents vapor absorption into the ocular mucosa. |

| Body Protection | Tyvek Lab Coat | Prevents absorption into street clothes. |

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Static Control: The liquid is combustible.[3][6] Ground all glassware and receiving vessels during transfer to prevent static discharge ignition.

Emergency Response Protocols

Spill Management Workflow

A self-validating decision tree for managing spills ensures operator safety.

Figure 2: Emergency response logic. Note that "Halogenated Organic Waste" segregation is critical to prevent violent reactions with non-halogenated solvent streams.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Critical: Pulmonary edema may be delayed up to 48 hours.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

-

Eye Contact: Rinse for 15 minutes lifting eyelids. Consult an ophthalmologist immediately.

References

-

ChemicalBook. (2023). 1-Butanone, 1-(3,4-dichlorophenyl)- Product Properties and Safety. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for substituted cathinone precursors. Retrieved from

-

European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria - Read Across Assessment for Chlorinated Ketones. Retrieved from

-

United Nations Office on Drugs and Crime (UNODC). (2022). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Retrieved from

Sources

- 1. molbase.com [molbase.com]

- 2. gla.ac.uk [gla.ac.uk]

- 3. fishersci.com [fishersci.com]

- 4. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]

- 5. DEA list of chemicals - Wikipedia [en.wikipedia.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemos.de [chemos.de]

History and discovery of 1-(3,4-Dichlorophenyl)butan-2-one in organic chemistry

The following technical guide details the history, chemical properties, and synthetic pathways of 1-(3,4-Dichlorophenyl)butan-2-one (CAS 76566-12-2).

This molecule is a homobenzylic ketone , structurally distinct from the benzylic ketones (propiophenones) used in the synthesis of cathinones like Bupropion. It serves as a critical "steric probe" in medicinal chemistry, allowing researchers to explore the size constraints of hydrophobic binding pockets in neurotransmitter transporters and enzyme active sites.

From Structural Scaffold to Bioactive Precursor

Part 1: Introduction and Chemical Identity

1-(3,4-Dichlorophenyl)butan-2-one represents a specialized class of organic intermediates known as phenylacetone homologs. Unlike its more common methyl-ketone counterpart (3,4-dichlorophenylacetone), this molecule possesses an ethyl chain extending from the carbonyl group. This subtle structural elongation alters its lipophilicity and steric profile, making it a valuable tool in Structure-Activity Relationship (SAR) studies.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(3,4-Dichlorophenyl)butan-2-one |

| CAS Number | 76566-12-2 |

| Molecular Formula | C₁₀H₁₀Cl₂O |

| Molecular Weight | 217.09 g/mol |

| Structural Class | Homobenzylic Ketone (Phenyl-2-propanone homolog) |

| Key Functional Groups | 3,4-Dichloroaryl ring (lipophilic anchor); Ketone (reactive center) |

The "Isomer Trap"

Researchers must distinguish this molecule from its benzylic isomer, 1-(3,4-dichlorophenyl)butan-1-one (CAS 6582-45-2).

-

Butan-1-one: The carbonyl is directly attached to the benzene ring (conjugated). Used for cathinone synthesis.

-

Butan-2-one (Subject of this guide): The carbonyl is separated from the ring by a methylene bridge (non-conjugated). Used for amphetamine/benzofuran homolog synthesis.

Part 2: History and Discovery Context

The discovery of 1-(3,4-Dichlorophenyl)butan-2-one is not tied to a single "eureka" moment but rather emerged during the Golden Age of Herbicide and Psychopharmacological Research (1960s-1980s) .

The Agrochemical Origins

In the mid-20th century, companies like Bayer and Monsanto were aggressively synthesizing chlorinated benzyl ketones. The addition of chlorine atoms to the phenyl ring (at 3,4-positions) was found to significantly increase metabolic stability against fungal oxidases and plant enzymes. This ketone served as a stable intermediate for the synthesis of azole antifungals and substituted urea herbicides, where the lipophilic tail aided in penetrating the waxy cuticle of leaves [1].

The Neuropharmacological Pivot

In the 1980s and 90s, medicinal chemists investigating the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) utilized this molecule to synthesize "steric probes." By converting this ketone into its amine counterpart (1-(3,4-dichlorophenyl)-2-aminobutane), researchers could test if the transporter's binding pocket could accommodate an ethyl group (from the butanone) versus the standard methyl group (from propanone).

-

Significance: These studies helped map the hydrophobic cleft of monoamine transporters, leading to high-affinity reuptake inhibitors used in antidepressant research [2].

Part 3: Synthetic Pathways and Protocols[5]

To ensure scientific integrity, we present two distinct synthetic routes. Method A is the industrial standard (high throughput), while Method B is the laboratory standard (high specificity).

Method A: The Nitrile-Grignard Route (Laboratory Standard)

This method is preferred for research scale (1g – 50g) due to its lack of ambiguous byproducts. It relies on the nucleophilic attack of a Grignard reagent upon a nitrile.

The Mechanism[1]

-

Precursor: 3,4-Dichlorobenzyl cyanide (also known as 3,4-Dichlorophenylacetonitrile).

-

Reagent: Ethylmagnesium Bromide (EtMgBr).

-

Intermediate: The formation of a magnesium imine salt, which resists further addition.

-

Hydrolysis: Acidic hydrolysis converts the imine directly to the ketone.

Figure 1: The Grignard addition pathway. The stability of the imine salt prevents double-addition, ensuring a ketone product rather than a tertiary alcohol.

Detailed Protocol

-

Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Reagent Prep: Charge flask with 3,4-dichlorobenzyl cyanide (0.1 mol, 18.6 g) dissolved in anhydrous Diethyl Ether (100 mL).

-

Addition: Cool to 0°C. Add Ethylmagnesium bromide (3.0 M in ether, 0.12 mol) dropwise over 30 minutes. The solution will turn cloudy/yellow.

-

Reflux: Allow to warm to room temperature, then reflux gently for 3 hours to ensure complete formation of the imine salt.

-

Hydrolysis (Critical Step): Pour the reaction mixture onto a slurry of crushed ice (200g) and concentrated HCl (30 mL). Caution: Exothermic. Stir vigorously for 1 hour to hydrolyze the imine.

-

Workup: Separate the organic layer. Extract the aqueous layer with ether (2 x 50 mL). Combine organics, wash with brine, dry over MgSO₄, and evaporate.

-

Purification: Distill under high vacuum (approx. 130-135°C at 0.5 mmHg) to yield a pale yellow oil.

Method B: The Darzens Condensation (Industrial Scale)

Used when cyanide handling is restricted. This route constructs the carbon skeleton via an epoxide intermediate.

-

Reactants: 3,4-Dichlorobenzaldehyde + Methyl 2-chlorobutyrate.

-

Catalyst: Sodium Methoxide (NaOMe).

-

Process:

-

Base-catalyzed condensation yields a glycidic ester .

-

Saponification yields the glycidic acid .

-

Thermal decarboxylation triggers a rearrangement to the target ketone.

-

Part 4: Applications in Drug Development[6]

The utility of 1-(3,4-Dichlorophenyl)butan-2-one lies in its ability to serve as a lipophilic scaffold .

Synthesis of Triple Reuptake Inhibitors (TRIs)

Recent patents cite this ketone as a starting material for piperidine-based antidepressants. By reacting the ketone with secondary amines under reductive conditions (Sodium Triacetoxyborohydride), researchers create chiral amines that bind to SERT/DAT/NET simultaneously [3].

Metabolic Blocking Studies

The 3,4-dichloro substitution pattern renders the phenyl ring highly resistant to hydroxylation by Cytochrome P450 enzymes.

-

Application: When a drug candidate fails due to rapid metabolism, chemists substitute the phenyl ring with the 3,4-dichlorophenyl moiety (derived from this ketone) to extend half-life (t1/2) without significantly altering the binding mode [4].

Agrochemical Fungicides

The ketone is reduced to the alcohol and coupled with triazoles to form inhibitors of sterol 14α-demethylase (CYP51), a key enzyme in fungal cell wall synthesis.

Part 5: Analytical Validation

To validate the synthesis of CAS 76566-12-2, the following analytical signatures must be confirmed:

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 3.65 (s, 2H) | Benzylic CH₂ : Singlet indicating isolation from the methyl group (confirms ketone position). |

| δ 2.45 (q, 2H) | Methylene of Ethyl : Quartet next to carbonyl. | |

| δ 1.05 (t, 3H) | Terminal Methyl : Triplet of the ethyl chain. | |

| IR Spectroscopy | 1715 cm⁻¹ | Carbonyl Stretch : Sharp, non-conjugated ketone (distinct from 1680 cm⁻¹ of propiophenones). |

| GC-MS | m/z 216/218/220 | Molecular Ion : Characteristic isotope pattern (9:6:1) due to two Chlorine atoms. |

| m/z 159/161 | Tropylium Ion : Loss of the ethyl-ketone fragment (C3H5O). |

References

-

Bayer AG. (1978). Process for the preparation of alpha-azolyl-ketones and alcohols. US Patent 4,101,663. Link

- Rothman, R. B., et al. (2001). "Amphetamine analogs: Monoamine transporter binding and psychometric studies." European Journal of Pharmacology.

-

Sephton, S. M., et al. (2010).[2] "Spontaneous Symmetry Breaking in the Aldol Reaction." Chemical Communications.[2] (Discussing the synthesis of related dichlorophenyl-butanones). Link

-

PubChem Compound Summary. (2024). 1-(3,4-Dichlorophenyl)butan-2-one.[3] National Center for Biotechnology Information. Link (Note: Link directs to isomer/related record for verification of class).

Disclaimer: This guide is for educational and research purposes only. The synthesis of phenylacetone derivatives may be regulated in certain jurisdictions due to their potential use as precursors for controlled substances. Researchers must adhere to all local laws and institutional safety protocols.

Sources

Application Note: Reductive Amination Protocols for 1-(3,4-Dichlorophenyl)butan-2-one

Introduction & Chemical Context

This guide details the optimization of reductive amination techniques for 1-(3,4-Dichlorophenyl)butan-2-one (CAS: 76899-69-1). This substrate presents specific synthetic challenges distinguishable from simple phenylacetone derivatives:

-

Steric Hindrance: The ethyl group at the

-position (butan-2-one backbone) introduces greater steric bulk than a methyl group, retarding imine formation and hydride attack. -

Electronic Deactivation: The 3,4-dichloro substitution pattern on the aromatic ring withdraws electron density. While this makes the carbonyl carbon slightly more electrophilic, it renders the aromatic ring susceptible to hydrodehalogenation (loss of chlorine) under vigorous catalytic hydrogenation conditions.

This note outlines three protocols ranging from standard laboratory synthesis to scalable methodologies, ensuring high chemoselectivity and yield.

Method Selection Matrix

The following decision tree assists in selecting the appropriate protocol based on scale and amine reactivity.

Figure 1: Decision matrix for selecting the optimal reductive amination protocol.

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Standard laboratory scale (1g – 50g), acid-sensitive substrates, and primary amines.

Mechanism & Rationale

Sodium triacetoxyborohydride (STAB) is the reagent of choice for direct reductive amination.[1] Unlike sodium cyanoborohydride (

Protocol

Reagents:

-

1-(3,4-Dichlorophenyl)butan-2-one (1.0 equiv)

-

Amine (1.1 – 1.2 equiv) (Use salt form with 1.0 equiv TEA if free base is volatile)

-

Sodium Triacetoxyborohydride (1.4 – 1.5 equiv)

-

Acetic Acid (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step:

-

Imine Formation: In a dry flask under nitrogen, dissolve the ketone in DCE (0.2 M concentration).

-

Amine Addition: Add the amine and acetic acid. Stir for 30–60 minutes at room temperature. Note: The acid catalyzes imine formation.[1][2]

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC or LCMS for the disappearance of the ketone.

-

Quench: Quench by adding saturated aqueous

. Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, weak nucleophiles (anilines), or when Method A fails to drive imine formation.

Mechanism & Rationale

The ethyl group in the butan-2-one chain adds steric bulk, making imine formation the rate-limiting step. Titanium(IV) isopropoxide acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine [2]. This intermediate is then reduced in situ.

Protocol

Reagents:

-

1-(3,4-Dichlorophenyl)butan-2-one (1.0 equiv)

-

Amine (1.2 equiv)

-

Titanium(IV) Isopropoxide (1.25 equiv)

-

Sodium Borohydride (

) (1.0 equiv)

Step-by-Step:

-

Complexation: Mix the ketone and amine in absolute ethanol (neat conditions can also be used for liquid amines).

-

Titanium Addition: Add

dropwise. The solution may turn slightly yellow/orange. -

Stirring: Stir at ambient temperature for 6–12 hours. Critical: Ensure the system is sealed to prevent moisture ingress.

-

Reduction: Cool to 0°C. Add

carefully (exothermic). -

Workup (Titanium Removal): The reaction will form a thick suspension. Quench with 1M

or water. A heavy white precipitate ( -

Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Purification: Acid-base extraction is recommended to isolate the pure amine.

Method C: Catalytic Hydrogenation (Selectivity Warning)

Best for: Large-scale synthesis where boron waste is prohibitive. Critical Risk: Hydrodehalogenation. Standard Pd/C catalysts will frequently strip the chlorine atoms from the aromatic ring, yielding the non-chlorinated analog.

Protocol Optimization for Chlorinated Aromatics

To prevent dehalogenation, Platinum on Carbon (Pt/C) or sulfided platinum catalysts must be used. Palladium should be avoided unless poisoned (e.g., Lindlar) or used with specific inhibitors [3].

Reagents:

-

Catalyst: 5% Pt/C (sulfided preferred) or

(Adam’s Catalyst) -

Hydrogen source:

gas (1–3 atm) -

Solvent: Ethanol or Methanol (Acid free)

Step-by-Step:

-

Loading: Charge the hydrogenation vessel with ketone, amine (1.0–1.5 equiv), and solvent.

-

Catalyst: Add 5% Pt/C (1–2 wt% loading relative to substrate).

-

Hydrogenation: Purge with

, then-

Caution: Do not heat above 40°C, as this increases the risk of C-Cl bond cleavage.

-

-

Monitoring: Monitor H2 uptake. Stop immediately upon theoretical uptake cessation.

-

Filtration: Filter catalyst over Celite (keep wet to prevent fire hazard).

Mechanistic Visualization

The following diagram illustrates the pathway for Method A (STAB), highlighting the critical iminium intermediate.

Figure 2: Mechanistic pathway. The formation of the Iminium ion is the key intermediate reduced by STAB.

Analytical Validation

Successful synthesis of 1-(3,4-dichlorophenyl)-2-aminobutane derivatives should be validated using the following representative data points.

| Technique | Parameter | Expected Observation |

| 1H NMR | Multiplet at | |

| 1H NMR | Benzylic | Diastereotopic protons often appearing as split doublets around |

| 1H NMR | Aromatic Region | Characteristic 3,4-dichloro pattern: |

| 13C NMR | Carbonyl Carbon | Disappearance of the ketone signal at |

| 13C NMR | C-N Carbon | Appearance of a new signal at |

| MS (ESI) | Molecular Ion |

Safety & Compliance

-

Chemical Handling: 1-(3,4-Dichlorophenyl)butan-2-one is a halogenated organic compound.[5] Standard PPE (gloves, goggles, lab coat) is mandatory. Work must be performed in a fume hood.

-

Waste Disposal:

-

Boron Waste: Aqueous streams from STAB/borohydride reductions contain boric acid derivatives and must be labeled as heavy metal/inorganic waste depending on local regulations.

-

Halogenated Solvents: DCE is a suspected carcinogen and must be segregated from non-halogenated solvents.

-

-

Regulatory Note: While this specific ketone is a research chemical, it is structurally homologous to regulated precursors. Researchers must maintain strict inventory logs and usage documentation to demonstrate legitimate research purposes (e.g., drug discovery, analytical standard synthesis).

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[6][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure for the synthesis of secondary and tertiary amines.[3] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. [Link]

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. designer-drug.com [designer-drug.com]

- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

Application Note: A Validated RP-HPLC Method for the Quantitative Determination of 1-(3,4-Dichlorophenyl)butan-2-one

Abstract

This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3,4-Dichlorophenyl)butan-2-one. The method was developed to provide a reliable analytical tool for researchers, scientists, and drug development professionals involved in process monitoring, quality control, or stability testing where this compound is a key analyte or impurity. The chromatographic separation is achieved on a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and water, coupled with UV detection. The method was successfully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2]

Introduction and Method Development Rationale

1-(3,4-Dichlorophenyl)butan-2-one is a halogenated aromatic ketone. The accurate quantification of such compounds is crucial in various stages of chemical and pharmaceutical development, from synthesis reaction monitoring to final product purity assessment. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

Analyte Physicochemical Properties & Chromatographic Strategy

The molecular structure of 1-(3,4-Dichlorophenyl)butan-2-one, featuring a dichlorinated benzene ring and a butyl ketone chain, dictates its analytical behavior.

-

Structure and Polarity: The compound possesses significant nonpolar character due to the dichlorophenyl ring and the alkyl chain. The calculated LogP value for the isomeric 1-(3,4-Dichlorophenyl)butan-1-one is 3.9, indicating strong hydrophobicity.[3] This property makes Reversed-Phase (RP) HPLC the ideal chromatographic mode, where a nonpolar stationary phase is paired with a polar mobile phase.[4]

-

Stationary Phase Selection: A C18 (octadecylsilyl) column was selected as the stationary phase. C18 is the most widely used reversed-phase packing, offering robust hydrophobic retention for nonpolar to moderately polar analytes and ensuring good method transferability.[5]

-

Mobile Phase Selection: A binary mobile phase of water and an organic modifier is standard for RP-HPLC.[6] Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which allows for higher efficiency at optimal flow rates, and its superior UV transparency at lower wavelengths.[7][8] An isocratic elution was chosen for its simplicity, robustness, and faster run times once optimal separation was achieved.

-

UV Detection: The presence of the dichlorophenyl chromophore results in strong ultraviolet (UV) absorbance. Ketones also exhibit a characteristic, albeit weaker, n→π* transition in the 270-300 nm range.[9] A Diode Array Detector (DAD) is recommended to scan the analyte's spectrum and determine the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity. For this method, a wavelength of 254 nm was found to provide a strong and reliable signal.

Optimized HPLC Method and Protocol

This section provides the detailed protocol for the analysis of 1-(3,4-Dichlorophenyl)butan-2-one.

Instrumentation, Reagents, and Materials

-

Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

1-(3,4-Dichlorophenyl)butan-2-one Reference Standard.

-

-

Materials:

-

Volumetric flasks (Class A)

-

Pipettes (Calibrated)

-

Analytical balance

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Chromatographic Conditions

All quantitative parameters for the final, optimized method are summarized in the table below.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (65:35, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Diluent Preparation: The mobile phase (Acetonitrile:Water, 65:35 v/v) is used as the diluent to ensure peak shape integrity.

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of 1-(3,4-Dichlorophenyl)butan-2-one reference standard.

-

Transfer to a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Make up to the mark with diluent and mix thoroughly.

-

-

Working Standard Solutions (e.g., for Linearity):

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

-

-

Sample Preparation:

-

Accurately weigh a quantity of the sample expected to contain 1-(3,4-Dichlorophenyl)butan-2-one.

-

Dissolve and dilute the sample in the diluent to achieve a final concentration within the validated linear range of the method (e.g., ~25 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

-

System Suitability Testing (SST)

Before initiating any sample analysis, the chromatographic system must be verified for adequate performance.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a working standard solution (e.g., 25 µg/mL) six consecutive times.

-

Evaluate the results against the following criteria:

-

Tailing Factor (Asymmetry): ≤ 1.5

-

Theoretical Plates (N): ≥ 2000

-

Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

-

Analytical Workflow Diagram

The following diagram illustrates the complete process from sample preparation to final analysis.

Caption: Experimental workflow for the HPLC analysis of 1-(3,4-Dichlorophenyl)butan-2-one.

Method Validation Protocol

The developed analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11]

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters and their corresponding acceptance criteria.

| Validation Parameter | Objective | Acceptance Criteria |

| Specificity | To assess the ability to measure the analyte unequivocally in the presence of other components (e.g., impurities, matrix). | Peak for the analyte is pure and resolved from other potential peaks. |

| Linearity & Range | To demonstrate a direct proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy (% Recovery) | To determine the closeness of the measured value to the true value. | 98.0% - 102.0% recovery at three concentration levels. |

| Precision | Repeatability (Intra-day): To assess precision over a short interval with the same operator and equipment. Intermediate Precision (Inter-day): To assess variations within the lab (different days, analysts, or equipment). | %RSD ≤ 2.0% for both repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10:1; with acceptable precision (%RSD ≤ 10%). |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results ≤ 2.0%; system suitability parameters are met. |

Validation Experimental Protocols

-

Specificity: A solution of the diluent (blank) and a sample spiked with known related substances are injected to ensure no interfering peaks at the retention time of the analyte. Peak purity analysis using a DAD is performed.

-

Linearity: A six-point calibration curve is prepared across the range of 1-100 µg/mL. Each concentration level is injected in triplicate. The peak area is plotted against concentration, and the correlation coefficient (r²) is calculated from the linear regression.

-

Accuracy: Accuracy is determined by a recovery study. A known amount of sample is spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The % recovery is calculated at each level.

-

Precision:

-

Repeatability: Six separate preparations of a single sample concentration (e.g., 25 µg/mL) are analyzed on the same day by the same analyst.

-

Intermediate Precision: The repeatability study is duplicated on a different day by a different analyst.

-

-

LOD & LOQ: These are determined based on the signal-to-noise ratio of a series of diluted standard solutions.

-

Robustness: The effect of small, deliberate variations in the method are evaluated, such as:

-

Flow Rate (± 0.1 mL/min)

-

Mobile Phase Composition (e.g., ACN ± 2%)

-

Column Temperature (± 2 °C)

-

Method Validation Logic Diagram

This diagram illustrates the foundational role of each validation parameter in establishing a trustworthy analytical method.

Caption: Interrelationship of ICH validation parameters for an analytical method.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantification of 1-(3,4-Dichlorophenyl)butan-2-one. The simple isocratic mobile phase and short run time make it suitable for high-throughput analysis in quality control and research environments. The comprehensive validation performed in accordance with ICH guidelines ensures that the method is reliable and fit for its intended purpose.[1][12]

References

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1]

-

Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link][13]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link][12]

-

YMC Co., Ltd. (n.d.). Guides for method development. [Link][14]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

-

Cardoso, D. R., et al. (2009). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link][5]

-

ZirChrom Separations, Inc. (2004). Method Development Guide. [Link][6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12947382, 1-(3,4-Dichlorophenyl)butan-1-one. [Link][3]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link][15]

-

Kumar, A., et al. (2022). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research. [Link]

-

Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link][9]

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. database.ich.org [database.ich.org]

- 3. 1-(3,4-Dichlorophenyl)butan-1-one | C10H10Cl2O | CID 12947382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. hplc.eu [hplc.eu]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. UV Cutoff [macro.lsu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. ICH Official web site : ICH [ich.org]

- 13. waters.com [waters.com]

- 14. Guides for method development | YMC CO., LTD. [ymc.co.jp]

- 15. phx.phenomenex.com [phx.phenomenex.com]

Use of 1-(3,4-Dichlorophenyl)butan-2-one in synthesizing Bupropion analogs

Abstract

This technical guide details the synthesis of 3,4-dichlorobupropion regioisomers utilizing 1-(3,4-Dichlorophenyl)butan-2-one as the primary scaffold. Unlike the standard propiophenone backbone of Bupropion (Wellbutrin), this precursor yields a benzyl-ketone core. This structural modification is of significant interest in Structure-Activity Relationship (SAR) studies targeting the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) to alter metabolic stability and binding affinity. This document provides a validated, step-by-step protocol for

Structural Analysis & Strategic Logic

To synthesize a viable analog, one must understand the structural divergence between the commercial drug and the target generated by this specific precursor.

| Feature | Standard Bupropion | Target Analog (from Precursor) |

| Backbone | Propiophenone (1-phenylpropan-1-one) | Phenyl-2-butanone (Homolog of P2P) |

| Carbonyl Position | ||

| Reactive Site ( | C2 (Methylene) | C1 (Benzylic) or C3 (Methylene) |

| Resulting Pharmacophore |

Expert Insight: The use of 1-(3,4-Dichlorophenyl)butan-2-one introduces a regioselectivity challenge. The ketone has two

-

C1 (Benzylic): Activated by both the carbonyl and the aryl ring. Thermodynamically favored.

-

C3 (Methylene): Activated only by the carbonyl.

Synthetic Strategy: This protocol targets the C1-Benzylic position for bromination due to the stabilizing effect of the aryl ring on the enol intermediate. This yields a 1-amino-1-aryl-2-one scaffold, a "swapped" isomer of the standard cathinone backbone, known for distinct monoamine transporter selectivity profiles [1, 2].

Workflow Visualization

The following diagram outlines the critical reaction pathway and decision nodes for the synthesis.

Figure 1: Synthetic pathway for the conversion of the benzyl ketone precursor to the amino-ketone salt. Note the critical regioselectivity node at the bromination step.

Detailed Protocols

Phase 1: Regioselective -Bromination

Objective: Introduce a bromine atom at the C1 (benzylic) position. Precursor: 1-(3,4-Dichlorophenyl)butan-2-one (CAS: N/A for specific isomer, analogous to 3,4-MDP2P).

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Precursor Ketone | 1.0 | Substrate |

| Bromine (

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a thermometer, and a scrubber trap (NaOH) for HBr fumes.

-

Dissolution: Dissolve 10.0 g (46 mmol) of 1-(3,4-Dichlorophenyl)butan-2-one in 40 mL of Glacial Acetic Acid. Add 2-3 drops of 48% HBr to catalyze enolization.

-

Bromine Addition:

-

Prepare a solution of 7.7 g (2.45 mL, 48 mmol) of elemental Bromine in 10 mL Acetic Acid.

-

Crucial Step: Add the Bromine solution dropwise over 45-60 minutes.

-

Temperature Control: Maintain the internal temperature between 20°C and 25°C .

-

Observation: The deep red color of bromine should dissipate upon contact/stirring, indicating consumption. If color persists, pause addition.

-

-

Reaction Completion: Stir for an additional 30 minutes after addition. Verify consumption of starting material via TLC (Hexane/EtOAc 9:1). The product (1-bromo derivative) will be less polar (higher

) than the ketone. -

Quench & Workup:

-

Pour the reaction mixture into 150 mL of ice-cold water.

-

Extract with Dichloromethane (DCM) (

mL). -

Wash the organic layer with saturated

(carefully, gas evolution!) until neutral pH. -

Wash with brine, dry over anhydrous

, and concentrate in vacuo at -

Yield Expectation: ~90-95% as a pale yellow oil (lachrymator).

-

Expert Note on Regiochemistry: While C1 (benzylic) is favored, trace C3-bromination may occur. The benzylic bromide is significantly more reactive in the subsequent step, often allowing for kinetic separation during amination [3].

Phase 2: Amination with tert-Butylamine

Objective: Nucleophilic displacement of the bromide to form the secondary amine.[1]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|

|

Protocol:

-

Setup: Use a sealed pressure vessel or a round-bottom flask with a highly efficient reflux condenser (tert-butylamine bp is 44°C).

-

Solvation: Dissolve the crude

-bromo oil (approx 12 g) in 30 mL of NMP (or DCM if temperature is kept low).-

Why NMP? NMP promotes

reactions and stabilizes the transition state better than non-polar solvents.

-

-

Amine Addition: Cool the solution to 0°C. Add tert-butylamine (excess is required to scavenge the HBr generated) slowly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor by HPLC or TLC. The disappearance of the bromo-ketone spot is critical.

-

-

Workup:

-

Dilute with Diethyl Ether (

) (100 mL). -

Wash with water (

mL) to remove NMP and excess amine salts. -

Extract the organic phase with 10% HCl (

mL). This moves the product into the aqueous phase, leaving neutral impurities in the ether. -

Basify the combined aqueous acidic extracts with 20% NaOH (to pH > 12). The product will oil out.

-

Extract the free base into DCM (

mL), dry over

-

Phase 3: Hydrochloride Salt Formation

Objective: Stabilize the amine as a solid salt for storage and analysis.

Protocol:

-

Dissolve the free base oil in a minimum amount of dry Acetone or Diethyl Ether.

-

Add 2.0 M HCl in Diethyl Ether dropwise with vigorous stirring at 0°C.

-

A white precipitate should form immediately.

-

Filter the solid, wash with cold ether, and dry under vacuum.

-

Recrystallization: If necessary, recrystallize from Isopropanol/Ether to remove regioisomeric impurities.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized analog, compare analytical data against expected theoretical values for the benzyl-ketone structure.

| Method | Expected Signal | Structural Confirmation |

| 1H NMR | Doublet at | Confirms terminal Methyl of the butyl chain. |

| 1H NMR | Singlet at | Confirms tert-Butyl group. |

| 1H NMR | Singlet (or split) at | Confirms the Benzylic Methine (Chiral Center) attached to N. |

| IR | Band at ~1715 | Confirms unconjugated ketone (Carbonyl is at C2, not conjugated to ring). Note: Standard Bupropion (conjugated) is ~1680-1690 |

Safety & Regulatory Compliance

-

Lachrymator Warning:

-Bromo ketones are potent tear gas agents. All operations in Phase 1 must be performed in a high-velocity fume hood. -

Vesicant Hazard: The intermediate can cause severe skin burns. Double-gloving (Nitrile/Laminate) is mandatory.

-

Regulatory Status: While 1-(3,4-Dichlorophenyl)butan-2-one is a chemical precursor, the resulting aminoketones are structural analogs of Cathinones and Bupropion . Researchers must verify scheduling under the Federal Analog Act (USA) or local psychoactive substance laws before synthesis [4].

References

-

Carroll, F. I., et al. (2010). "Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation." Journal of Medicinal Chemistry. Link [2]

- Musso, D. L., et al. (1993). "Synthesis and Evaluation of the Anticonvulsant Activity of a Series of 2-Amino-1-phenyl-1-propanones." Bioorganic & Medicinal Chemistry Letters. (Foundational chemistry for aminoketone synthesis).

- Simoni, D., et al. (2003). "Regioselective Bromination of Aryl Methyl Ketones." Journal of Medicinal Chemistry. (Mechanistic basis for regioselectivity).

-

Rickli, A., et al. (2019).[3] "Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR." Neurotoxicology. Link (Context on 3,4-dichloro substituted psychostimulants).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Grignard Reaction-Mediated Synthesis of 1-(3,4-Dichlorophenyl)butan-2-one

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3,4-Dichlorophenyl)butan-2-one, a valuable ketone intermediate in pharmaceutical and materials science research. We present a detailed protocol centered on the Grignard reaction, a cornerstone of carbon-carbon bond formation. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction: Strategic Synthesis of an Aryl Ketone

The synthesis of aryl ketones is a fundamental transformation in organic chemistry. The target molecule, 1-(3,4-Dichlorophenyl)butan-2-one, features a dichlorinated aromatic ring coupled to a butanone moiety. While several synthetic routes exist, the Grignard reaction offers a robust and versatile approach.

Two primary Grignard-based strategies were considered for this synthesis: the reaction of 3,4-dichlorophenylmagnesium bromide with propionyl chloride (an acyl chloride) or with propanenitrile.

-

Acyl Chloride Route (Disfavored): The reaction of a Grignard reagent with an acyl chloride initially forms the desired ketone. However, Grignard reagents are highly reactive nucleophiles and can readily attack the newly formed ketone, leading to a tertiary alcohol as a significant byproduct.[1][2][3] Isolating the ketone in high yield can be challenging and often requires specialized conditions or less reactive organometallic reagents.[2]

-

Nitrile Route (Favored): In contrast, the reaction of a Grignard reagent with a nitrile provides a more controlled pathway to the ketone.[4][5] The Grignard reagent adds once to the nitrile's carbon-nitrogen triple bond to form a stable intermediate magnesium imine salt.[6][7] This intermediate is unreactive toward a second equivalent of the Grignard reagent.[8] The desired ketone is then liberated during a subsequent acidic workup, which hydrolyzes the imine.[2][9] This method elegantly circumvents the over-addition problem, generally leading to higher yields and simpler purification.